(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-FLUOROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-FLUOROBENZOYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the reaction of 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions . The piperazine ring is then introduced through a coupling reaction with 3-fluorobenzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-FLUOROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-FLUOROBENZOYL)PIPERAZINO]METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-FLUOROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-METHYL-1H-PYRAZOLE: A simpler pyrazole derivative with similar structural features.
3-FLUOROBENZOYL PIPERAZINE: A piperazine derivative with a fluorobenzoyl group.
Uniqueness
(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)[4-(3-FLUOROBENZOYL)PIPERAZINO]METHANONE is unique due to the combination of the pyrazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16ClFN4O2 |
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Molecular Weight |
350.77 g/mol |
IUPAC Name |
[4-(4-chloro-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C16H16ClFN4O2/c1-20-10-13(17)14(19-20)16(24)22-7-5-21(6-8-22)15(23)11-3-2-4-12(18)9-11/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
MYXZTTZTIBEUCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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